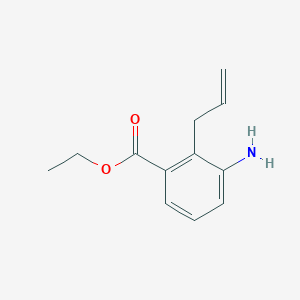

Ethyl 2-allyl-3-aminobenzoate

Description

Ethyl 2-allyl-3-aminobenzoate is a benzoate ester derivative featuring an amino group at the 3-position and an allyl substituent at the 2-position of the benzene ring.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 3-amino-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C12H15NO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6,13H2,2H3 |

InChI Key |

AHUSFUVDISIXLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-allyl-3-aminobenzoate typically involves the esterification of 2-allyl-3-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Esterification: 2-allyl-3-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) to form this compound. [ \text{2-allyl-3-aminobenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-allyl-3-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₃) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anesthetic Properties

Ethyl 2-allyl-3-aminobenzoate, closely related to other benzoate esters, has been investigated for its local anesthetic properties. Research indicates that compounds derived from benzoic acid esters exhibit significant local anesthetic effects, making them suitable candidates for pain management in clinical settings. For instance, studies have shown that certain derivatives can be effective in surface anesthesia and infiltration anesthesia, demonstrating their potential for use in minor surgical procedures .

Spasmolytic and Psychotherapeutic Effects

Some substituted aminoethyl benzoic acid esters have been noted for their spasmolytic activity, which can be beneficial in treating gastrointestinal disorders. The compounds have been shown to facilitate learning and memory retention in animal models, suggesting a potential role in psychotherapeutic applications . This aspect highlights the versatility of this compound as a candidate for developing new therapeutic agents.

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound typically involves transesterification reactions or the esterification of appropriate amino acids with alcohols. The reaction conditions can vary; however, utilizing catalysts or specific solvents can enhance yield and purity. For example, the process may include the use of concentrated sulfuric acid as a catalyst under controlled temperature conditions to maximize product formation while minimizing byproducts .

Chemical Stability and Reactivity

This compound exhibits stability under standard laboratory conditions, making it suitable for various formulations. Its reactivity profile allows it to participate in further chemical modifications, which can lead to the development of novel derivatives with enhanced biological activities.

Industrial Applications

Coatings and Adhesives

In materials science, aminobenzoate esters like this compound are utilized as oligomeric amine curatives in coatings and adhesives. Their ability to enhance adhesion properties makes them valuable in manufacturing processes where durability and resistance to environmental factors are critical .

Rubber-to-Wire Adhesion Promoters

The compound has also been explored as an adhesion promoter in rubber applications, particularly in enhancing the bonding between rubber materials and metal surfaces. This application is crucial in industries such as automotive and aerospace where material integrity is paramount .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-allyl-3-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Functional Group Analysis

Ethyl 2-allyl-3-aminobenzoate shares structural motifs with several classes of compounds:

- Aminobenzoate Esters: Compounds like ethyl 2-(3-aminooxetan-3-yl)acetate () also feature ethyl ester and amino groups but lack the aromatic benzoate backbone.

- Heterocyclic Derivatives: Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates () incorporate ester and amino functionalities within a heterocyclic framework. These compounds exhibit distinct electronic properties due to aromatic nitrogen atoms, which may alter solubility and reactivity compared to the purely benzoate-based target compound .

Physicochemical and Industrial Relevance

- Solubility and Stability : While direct data are unavailable, the ethyl ester group in the target compound likely enhances solubility in organic solvents compared to methyl esters (e.g., isoamyl acetate in ). The allyl group may reduce crystallinity relative to saturated analogs .

- Commercial Availability: Ethyl 2-(3-aminooxetan-3-yl)acetate (11 suppliers) and related compounds () are commercially accessible, suggesting that this compound could find similar industrial demand if scalable synthesis is achieved .

Table 1: Comparison of this compound with Analogous Compounds

Biological Activity

Ethyl 2-allyl-3-aminobenzoate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Structural Features:

- Amino Group: Contributes to its biological activity by facilitating interactions with various biological targets.

- Allyl Group: Enhances reactivity and may influence the compound's pharmacokinetics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Its binding affinity to AChE suggests it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

- Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to disrupting bacterial cell membranes and inhibiting metabolic pathways .

- Antitumor Activity: Preliminary research suggests that this compound may inhibit tumor cell proliferation through mechanisms that involve the modulation of folate metabolism, potentially acting as a multitargeted antifolate agent .

Table 1: Biological Activities of this compound

Case Studies

-

Acetylcholinesterase Inhibition:

A study investigated the inhibitory effects of this compound on AChE activity in vitro. The results demonstrated that the compound significantly inhibited enzyme activity, suggesting its potential use in treating cognitive disorders . -

Antimicrobial Efficacy:

In a comparative study, this compound was tested against standard bacterial strains. The compound exhibited notable antimicrobial activity, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its therapeutic potential in infectious diseases . -

Antitumor Properties:

Research involving various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of key enzymes involved in folate metabolism, indicating its promise as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-allyl-3-aminobenzoate, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via esterification of 3-amino-2-allylbenzoic acid with ethanol under acidic catalysis. Continuous-flow synthesis (e.g., reactive distillation columns) improves yield (up to 85%) and reduces side reactions compared to batch methods . Key parameters to optimize include:

- Temperature : 60–80°C to minimize thermal decomposition.

- Catalyst : Sulfuric acid (0.5–1.0 mol%) or immobilized lipases for greener synthesis.

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors and oxidation byproducts.

Q. How can researchers analytically characterize this compound and verify its structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl group; δ 5.0–5.4 ppm for allyl protons) and C NMR (δ 14–60 ppm for ester carbons) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8.2 min) and ESI+ mass spectrometry (m/z 220.1 [M+H]) .

- Impurity Profiling : Monitor impurities like 3-aminobenzoic acid (≤0.5% via HPLC) and allyl oxidation products (e.g., epoxides) .

Q. What biological screening approaches are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (≤1% final concentration) and test at 50–200 µg/mL. Include positive controls (e.g., ampicillin) and validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Q. How should researchers handle storage and stability challenges for this compound?

- Methodological Answer : Store at -20°C under inert gas (argon) to prevent hydrolysis and oxidation. Stability studies show ≤5% degradation over 12 months when stored in amber vials with desiccants. For aqueous solutions (e.g., bioassays), prepare fresh in pH 5.0 acetate buffer to minimize ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory results in substitution reactions involving the allyl group?

- Methodological Answer : Conflicting reactivity (e.g., allylic vs. aromatic substitution) arises from electronic and steric effects. Computational DFT studies (B3LYP/6-31G*) suggest the allyl group’s electron-donating resonance stabilizes intermediates in SN pathways, while steric hindrance disfavors electrophilic aromatic substitution. Validate via kinetic isotope effects (KIEs) and Hammett plots to resolve discrepancies .

Q. How can researchers reconcile conflicting bioactivity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies often stem from:

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) affect bioavailability.

- Bacterial Strains : Methicillin-resistant S. aureus (MRSA) may show resistance due to efflux pumps.

- Metabolite Interference : Use LC-MS/MS to detect hydrolyzed metabolites (e.g., 3-aminobenzoic acid) in cell lysates. Cross-validate with gene knockout models (e.g., ΔacrB E. coli) to isolate mechanisms .

Q. What advanced techniques quantify the compound’s stability under oxidative or photolytic stress?

- Methodological Answer : Conduct forced degradation studies:

- Oxidative Stress : Expose to 3% HO at 40°C for 24h; monitor via UPLC-PDA for peroxide adducts (λ~254 nm).

- Photolysis : Use a solar simulator (300–800 nm) and track degradation kinetics with QTOF-MS to identify photoproducts (e.g., quinone derivatives).

Apply Arrhenius modeling to predict shelf-life under varying conditions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., dihydrofolate reductase). ADMET predictors (e.g., SwissADME) optimize logP (target 2–3) and aqueous solubility (>50 µM). Validate in vitro with Caco-2 permeability assays and hepatic microsomal stability tests .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.